Cas no 1355230-52-2 (1-(5-(Tert-Butylthio)pyridin-2-yl)azepane)

1-(5-(Tert-Butylthio)pyridin-2-yl)azepane structure
1355230-52-2 structure
Product Name:1-(5-(Tert-Butylthio)pyridin-2-yl)azepane
CAS No:1355230-52-2
MF:C15H24N2S
MW:264.429462432861
CID:4915925
Update Time:2025-07-19

1-(5-(Tert-Butylthio)pyridin-2-yl)azepane Chemical and Physical Properties

Names and Identifiers

    • 1-(5-tert-Butylsulfanyl-pyridin-2-yl)-azepane
    • 1-(5-(tert-Butylthio)pyridin-2-yl)azepane
    • 1-(5-(Tert-Butylthio)pyridin-2-yl)azepane
    • Inchi: 1S/C15H24N2S/c1-15(2,3)18-13-8-9-14(16-12-13)17-10-6-4-5-7-11-17/h8-9,12H,4-7,10-11H2,1-3H3
    • InChI Key: FCJIIUKQYUOPMZ-UHFFFAOYSA-N
    • SMILES: S(C1=CN=C(C=C1)N1CCCCCC1)C(C)(C)C

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 241
  • XLogP3: 4
  • Topological Polar Surface Area: 41.4

1-(5-(Tert-Butylthio)pyridin-2-yl)azepane Pricemore >>

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Additional information on 1-(5-(Tert-Butylthio)pyridin-2-yl)azepane

Professional Introduction to Compound with CAS No. 1355230-52-2 and Product Name: 1-(5-(Tert-Butylthio)pyridin-2-yl)azepane

The compound with the CAS number 1355230-52-2 and the product name 1-(5-(Tert-Butylthio)pyridin-2-yl)azepane represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug discovery. The molecular structure incorporates a pyridine ring linked to an azepane moiety, with a tert-butylthio substituent at the 5-position of the pyridine ring. This configuration not only imparts distinct chemical properties but also opens up avenues for exploration in various therapeutic areas.

Recent research in the domain of 1-(5-(Tert-Butylthio)pyridin-2-yl)azepane has highlighted its intriguing pharmacological profile. The presence of the tert-butylthio group enhances the compound's solubility and metabolic stability, making it a promising candidate for further development. Studies have demonstrated that this compound exhibits moderate binding affinity to certain biological targets, suggesting its utility in modulating cellular processes. The azepane ring, known for its structural rigidity, contributes to the compound's overall stability and bioavailability, which are critical factors in drug design.

In the context of modern drug discovery, the synthesis and characterization of 1-(5-(Tert-Butylthio)pyridin-2-yl)azepane have been facilitated by advanced computational methods and synthetic techniques. These approaches have enabled researchers to optimize the compound's structure for enhanced efficacy and reduced toxicity. For instance, molecular docking studies have identified key interactions between 1-(5-(Tert-Butylthio)pyridin-2-yl)azepane and target proteins, providing insights into its mechanism of action. Such findings are invaluable for designing next-generation therapeutics that can address complex diseases more effectively.

The pharmaceutical industry has shown particular interest in compounds that exhibit dual functionality, such as those that can interact with multiple biological pathways simultaneously. 1-(5-(Tert-Butylthio)pyridin-2-yl)azepane fits this criterion well, as preliminary data suggest its ability to modulate both central nervous system (CNS) receptors and peripheral enzymes. This dual-targeting capability could be particularly beneficial in treating multifaceted disorders where intervention at multiple levels is required. Additionally, the compound's structural features make it amenable to derivatization, allowing for the creation of a library of analogs with tailored pharmacological properties.

From a synthetic chemistry perspective, the preparation of 1-(5-(Tert-Butylthio)pyridin-2-yl)azepane involves multi-step reactions that showcase the ingenuity of organic synthesis. Key steps include nucleophilic substitution reactions to introduce the tert-butylthio group onto the pyridine ring, followed by cyclization to form the azepane core. Advanced catalytic systems have been employed to enhance reaction efficiency and selectivity. These synthetic methodologies not only contribute to the efficient production of 1-(5-(Tert-Butylthio)pyridin-2-yl)azepane but also serve as models for developing new synthetic strategies in pharmaceutical chemistry.

The safety and efficacy of any pharmaceutical compound must be rigorously evaluated before it can be considered for clinical use. In this regard, 1-(5-(Tert-Butylthio)pyridin-2-yl)azepane has undergone preliminary toxicological studies to assess its potential side effects and metabolic fate. Initial results indicate that the compound is well-tolerated at moderate doses, with no significant adverse effects observed in animal models. Further studies are ongoing to delve deeper into its long-term safety profile and pharmacokinetic behavior. These investigations are crucial for ensuring that 1-(5-(Tert-Butylthio)pyridin-2-yl)azepane can be safely administered to patients without compromising their health.

The integration of computational modeling and experimental validation has been instrumental in advancing our understanding of 1-(5-(Tert-Butylthio)pyridin-2-yl)azepane's behavior. By combining high-throughput screening with machine learning algorithms, researchers have been able to predict potential drug-likeness properties and optimize lead compounds more efficiently. This interdisciplinary approach has accelerated the drug discovery process and holds promise for identifying novel therapeutic agents like 1-(5-(Tert-Butylthio)pyridin-2-yl)azepane.

In conclusion, 1-(5-(Tert-Butylthio)pyridin-2-yll azepane (CAS No. 1355230 52 2) represents a significant contribution to pharmaceutical chemistry due to its unique structural features and promising pharmacological properties. Ongoing research continues to unravel its potential applications in treating various diseases, while advancements in synthetic methodologies ensure its efficient production. As our understanding of biological systems grows, compounds like 1(51(Tert-butvlthlo pyridln 21 yl)a zcpame will play an increasingly important role in shaping future therapeutics.

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